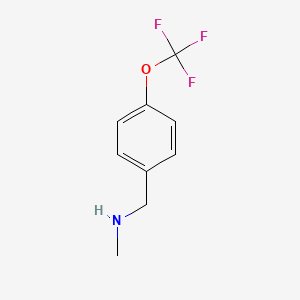

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine is a chemical compound with the molecular formula C9H10F3NO . It is a solid at room temperature .

Molecular Structure Analysis

The molecular weight of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine is 205.17700 . The linear formula of this compound is C9H11ClF3NO .Physical And Chemical Properties Analysis

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine is a solid at room temperature . It has a molecular weight of 241.64 and a molecular formula of C9H11ClF3NO .Scientific Research Applications

Organic Synthesis

“N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine” is used as a building block in organic synthesis . It can be used to construct a variety of complex organic molecules, contributing to the development of new drugs and materials .

Pharmaceutical Intermediate

This compound serves as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical drugs, contributing to the development of new therapeutic agents .

NMR Spectrum Prediction

“N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine” is used to predict the NMR spectrum . This application is crucial in structural elucidation of organic compounds, aiding researchers in identifying and characterizing new substances .

Kinetic Studies

This compound is employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) . These studies provide valuable insights into the reaction mechanisms and rates, which are essential for optimizing chemical reactions in research and industrial processes .

Fluorescence Spectra Studies

“N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine” has been used in detailed investigations of crystal structures, fluorescence spectra, and femtosecond transient absorption spectra . These studies help understand the photophysical properties of materials, which is crucial in the design of optoelectronic devices .

Material Science

In material science, this compound is used in the design of new materials, particularly as boron-carriers suitable for neutron capture therapy . This therapy is a type of radiation therapy which allows for the targeting of cancer cells while sparing healthy tissue .

Safety and Hazards

This compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine are not mentioned in the search results, there is a study that discusses the potential of 4-(trifluoromethoxy)phenyl-containing polymers as promising anodic materials for electrochromic devices . This suggests that compounds with a trifluoromethoxy group could have potential applications in the field of electrochromic devices.

Mechanism of Action

Mode of Action

It is an aromatic ether, a class of compounds known for their ability to accept a hydron from a donor (brønsted acid) . This suggests that it may interact with its targets through hydrogen bonding or other types of intermolecular interactions.

Pharmacokinetics

Its molecular weight (24164 g/mol) and LogP value (2.74420) suggest that it may have good bioavailability.

Action Environment

The compound is typically stored in an inert atmosphere at room temperature , suggesting that it is stable under normal environmental conditions.

properties

IUPAC Name |

N-methyl-1-[4-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h2-5,13H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMLSSLJETYFHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588317 |

Source

|

| Record name | N-Methyl-1-[4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

906645-42-9 |

Source

|

| Record name | N-Methyl-1-[4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl({[4-(trifluoromethoxy)phenyl]methyl})amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

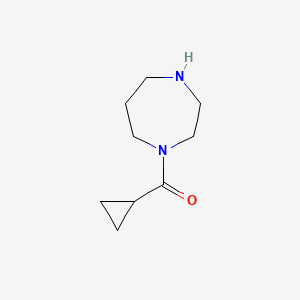

![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)